molecular formula C5H8N2O3 B12365722 6-Oxo-1,2-diazinane-4-carboxylic acid

6-Oxo-1,2-diazinane-4-carboxylic acid

Cat. No.: B12365722
M. Wt: 144.13 g/mol
InChI Key: SKLOQXXKXKYLRK-UHFFFAOYSA-N
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Description

6-Oxo-1,2-diazinane-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol It is characterized by a six-membered ring containing two nitrogen atoms and one ketone group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,2-diazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a keto acid or its derivatives. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,2-diazinane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

6-Oxo-1,2-diazinane-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-1,2-diazinane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The presence of the ketone and carboxylic acid functional groups allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,2-diazinane-4-carboxylic acid is unique due to its specific ring structure and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and interact with specific molecular targets in ways that similar compounds may not .

Properties

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

6-oxodiazinane-4-carboxylic acid

InChI

InChI=1S/C5H8N2O3/c8-4-1-3(5(9)10)2-6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

SKLOQXXKXKYLRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNNC1=O)C(=O)O

Origin of Product

United States

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